molecular formula C18H24I3N3O8 B1672089 Iothalamate meglumine CAS No. 13087-53-1

Iothalamate meglumine

Cat. No. B1672089
CAS RN: 13087-53-1
M. Wt: 809.1 g/mol
InChI Key: BBDCYTZOUGSPOD-GCVVRSHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iothalamate meglumine is an iodinated contrast agent used to help diagnose or find problems in various parts of the body, including the brain, back, heart, head, blood vessels, stomach, joints, pancreas, and bladder . It is available in the form of its salts, sodium iotalamate and meglumine iotalamate .


Molecular Structure Analysis

The molecular formula of Meglumine iotalamate is C18H26I3N3O9 . Its average mass is 809.127 Da and its monoisotopic mass is 808.880310 Da .

Scientific Research Applications

Diagnostic Imaging Agent

Iothalamate meglumine is a diagnostic agent commonly used in radiology to enhance or create the necessary visual contrast in a radiographic image . It was first introduced for clinical purposes in 1954 .

Renal Function Assessment

The pharmacodynamic properties of iothalamate create an optimal compound for assessing renal function . Plasma and urine iothalamate values are used clinically to calculate glomerular filtration rate (GFR) and assess kidney disease in infants and adults .

Quantification in Biological Samples

Iothalamate is measured in plasma and urine samples using high performance liquid chromatography combined with electrospray positive ionization tandem mass spectrometry (HPLC-ESI-MS/MS) . This method promises to permit the administration of smaller doses to patients for renal assessment .

Contrast Agent in Various Medical Procedures

Iothalamate meglumine is used before a CT scan or other tests to improve the visibility of certain structures or to better define the presence of certain conditions .

Intrahepatic Biliary Duct Visualization

Iothalamate meglumine has been used to improve the visualization of fine intrahepatic biliary duct on drip infusion cholangiography-computed tomography .

Pharmaceutical Formulation

Iothalamate Meglumine Injection is a sterile solution of Iothalamic Acid in Water for Injection, prepared with the aid of Meglumine . It contains not less than 95.0 percent and not more than 105.0 percent of the labeled amount of iothalamate meglumine .

Safety and Hazards

Iothalamate meglumine must be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion, it is advised not to induce vomiting without advice from a poison control center . It is also noted that this drug may cause heart attack, stroke, and blood clotting problems .

Mechanism of Action

Target of Action

Iothalamate Meglumine is an iodinated contrast agent . It doesn’t have a specific biological target, but rather its function relies on its physical and chemical properties. The iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues, making it useful in various medical imaging procedures .

Mode of Action

As an iodinated contrast agent, Iothalamate Meglumine operates on a fairly straightforward mechanism. When administered into the body, the iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues . This differential absorption of X-rays allows for the clear visualization of structures within the body during imaging procedures .

Biochemical Pathways

Iothalamate Meglumine doesn’t directly interact with biochemical pathways. Its primary function is to enhance the contrast in imaging procedures, allowing for better visualization of body structures . Therefore, it doesn’t affect or interact with any specific biochemical pathways.

Pharmacokinetics

Following intravascular injection, Iothalamate Meglumine is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration . The pharmacokinetics of intravascularly administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slower beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives of Iothalamate Meglumine were approximately 10 and 90 minutes, respectively . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection .

Result of Action

The primary result of Iothalamate Meglumine administration is the enhancement of radiographic images. It allows for clear visualization of various structures within the body during imaging procedures, such as angiography, arthrography, and computed tomographic scans . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of Iothalamate Meglumine is influenced by the patient’s renal function. In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods . Additionally, in patients with severe renal impairment, the excretion of this contrast medium through the gallbladder and into the small intestine sharply increases . Therefore, the patient’s renal function and overall health status can significantly influence the action, efficacy, and stability of Iothalamate Meglumine.

properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926949
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iothalamate meglumine

CAS RN

13087-53-1
Record name D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamate meglumine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMATE MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iothalamate meglumine
Reactant of Route 2
Reactant of Route 2
Iothalamate meglumine
Reactant of Route 3
Reactant of Route 3
Iothalamate meglumine
Reactant of Route 4
Reactant of Route 4
Iothalamate meglumine
Reactant of Route 5
Iothalamate meglumine
Reactant of Route 6
Reactant of Route 6
Iothalamate meglumine

Q & A

A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of Iothalamate Meglumine in the X-ray beam. []

A: Iothalamate Meglumine is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.

A: The molecular formula of Iothalamate Meglumine is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]

A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay Iothalamate Meglumine in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []

A: Research indicates that increasing the concentration of Iothalamate Meglumine, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []

ANone: Iothalamate Meglumine's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.

ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for Iothalamate Meglumine.

A: Iothalamate Meglumine is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.

A: Iothalamate Meglumine is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []

A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of Iothalamate Meglumine on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]

ANone: The concept of resistance does not apply to Iothalamate Meglumine's mechanism of action as a contrast agent.

A: While generally considered safe for diagnostic procedures, Iothalamate Meglumine, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]

A: In rare instances, Iothalamate Meglumine administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]

A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of Iothalamate Meglumine. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]

ANone: As a contrast agent, Iothalamate Meglumine is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.

ANone: The available research primarily focuses on Iothalamate Meglumine's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.

A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Iothalamate Meglumine levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []

ANone: The provided research papers do not address the environmental impact or degradation of Iothalamate Meglumine.

ANone: Specific details regarding the validation of analytical methods used to quantify Iothalamate Meglumine are not provided in the research papers.

A: As a pharmaceutical product, Iothalamate Meglumine is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]

A: Yes, Iothalamate Meglumine can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]

A: While the exact mechanisms are complex, they are thought to involve the recognition of Iothalamate Meglumine as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []

ANone: The provided research does not specifically investigate Iothalamate Meglumine's interactions with drug transporters.

ANone: The research papers do not provide information regarding Iothalamate Meglumine's potential to induce or inhibit drug-metabolizing enzymes.

A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]

A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.